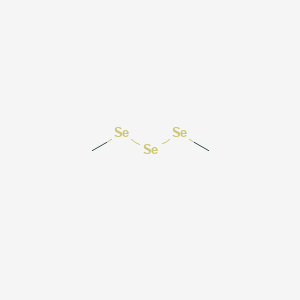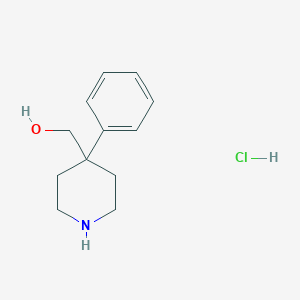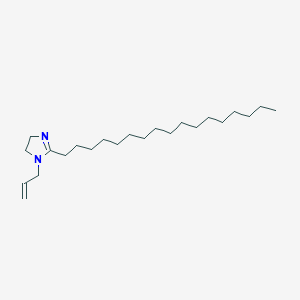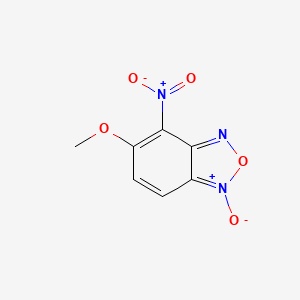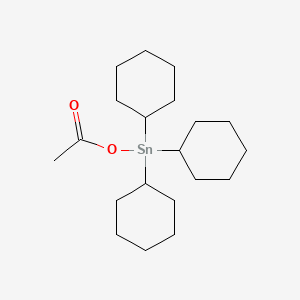
Stannane, acetoxytricyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, acetoxytricyclohexyl- is an organotin compound characterized by the presence of a tin atom bonded to three cyclohexyl groups and an acetoxy group. Organotin compounds are widely recognized for their applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of stannane, acetoxytricyclohexyl- typically involves the stannylation of cyclohexyl derivatives. One common method is the reaction of tricyclohexyltin chloride with acetic anhydride under anhydrous conditions. The reaction proceeds as follows:
(C6H11)3SnCl+(CH3CO)2O→(C6H11)3SnOCOCH3+HCl
This reaction requires a catalyst, often a Lewis acid such as aluminum chloride, to facilitate the acetylation process.
Industrial Production Methods
Industrial production of stannane, acetoxytricyclohexyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, acetoxytricyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can replace the acetoxy group.
Major Products Formed
Oxidation: Stannic acetoxytricyclohexyl derivatives.
Reduction: Tricyclohexyltin hydride.
Substitution: Tricyclohexyltin derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Stannane, acetoxytricyclohexyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions for forming carbon-carbon bonds.
Biology: Investigated for its potential as a biocide due to its organotin structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and as a stabilizer in PVC.
Wirkmechanismus
The mechanism of action of stannane, acetoxytricyclohexyl- involves its interaction with nucleophiles and electrophiles. The tin atom, being electropositive, can form bonds with various nucleophiles, facilitating substitution reactions. The acetoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of different tin derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tricyclohexyltin chloride
- Tricyclohexyltin hydride
- Tricyclohexyltin acetate
Uniqueness
Stannane, acetoxytricyclohexyl- is unique due to its acetoxy functional group, which imparts distinct reactivity compared to other tricyclohexyltin compounds. This functional group allows for specific substitution reactions that are not possible with other derivatives.
Eigenschaften
CAS-Nummer |
13121-71-6 |
|---|---|
Molekularformel |
C20H36O2Sn |
Molekulargewicht |
427.2 g/mol |
IUPAC-Name |
tricyclohexylstannyl acetate |
InChI |
InChI=1S/3C6H11.C2H4O2.Sn/c3*1-2-4-6-5-3-1;1-2(3)4;/h3*1H,2-6H2;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
FJEZLYTXQIEUAT-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)O[Sn](C1CCCCC1)(C2CCCCC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14718762.png)
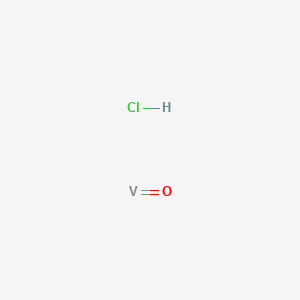
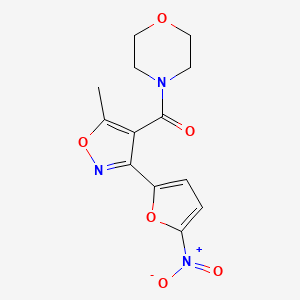
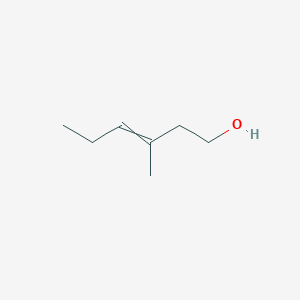
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)




